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molecular formula C7H8O2 B8666720 1-Furan-3-yl-cyclopropanol

1-Furan-3-yl-cyclopropanol

Cat. No. B8666720
M. Wt: 124.14 g/mol
InChI Key: XJTKEHLYWMCNAJ-UHFFFAOYSA-N
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Patent
US07550472B2

Procedure details

2.50 g (17.84 mmol) ethyl furan-3-carboxylate and 0.53 ml (1.82 mmol) titanium tetra-isopropyloxide are placed in 56 ml diethyl ether, 12.61 ml (37.82 mmol) ethylmagnesum bromide (Grignard reagent in tetrahydrofuran) in 28 ml diethyl ether are added dropwise within 1 hour, while the temperature should not rise above 20° C. The reaction mixture is stirred for 1.5 hours, then hydrolysed with 180 ml 10% sulphuric acid. The aqueous phase is extracted with diethyl ether, the combined organic phases are dried and evaporated to dryness. The residue is purified by chromatography. Yield: 1.05 g (47% of theoretical)
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-isopropyloxide
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Quantity
56 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8]CC)=O)=[CH:2]1.[Br-].S(=O)(=O)(O)O.[CH2:17](OCC)[CH3:18]>>[O:1]1[CH:5]=[CH:4][C:3]([C:6]2([OH:8])[CH2:18][CH2:17]2)=[CH:2]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)OCC
Step Two
Name
titanium tetra-isopropyloxide
Quantity
0.53 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
180 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
56 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rise above 20° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
O1C=C(C=C1)C1(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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